

An In-Silico Analysis of Methyl 5,6-dimethylnicotinate: A Technical Whitepaper

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Compound of Interest

Compound Name: Methyl 5,6-dimethylnicotinate

Cat. No.: B570467

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This document provides a comprehensive technical overview of the predicted physicochemical, pharmacokinetic, and toxicological properties of **Methyl 5,6-dimethylnicotinate**. In the absence of extensive experimental data, in silico computational models offer a critical first pass in the drug discovery and development process, enabling early assessment of a compound's potential viability. The following analysis leverages established computational methodologies to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, drug-likeness, and other key characteristics of this molecule.

Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in both chemical and biological systems. These characteristics are foundational to all subsequent predictions. While some experimental data exists for related compounds, the properties for **Methyl 5,6-dimethylnicotinate** are primarily derived from computational predictions based on its structure.

Table 1: Predicted Physicochemical Properties of **Methyl 5,6-dimethylnicotinate**

Property	Predicted Value/Type	Reference
Molecular Formula	C ₉ H ₁₁ NO ₂	[1]
Molecular Weight	165.19 g/mol	[1]
Canonical SMILES	<chem>CC1=C(C(=NC=C1)C)C(=O)O</chem> C	N/A
logP (Octanol/Water Partition Coeff.)	1.3 - 1.8 (Predicted)	[2][3]
Topological Polar Surface Area (TPSA)	38.77 Å ²	[4]
pKa (Most Basic)	3.50 ± 0.20 (Predicted)	[5]
Solubility	Soluble in Chloroform and Methanol	[5][6]
Form	Solid (Predicted)	[5]

In Silico Prediction Methodologies

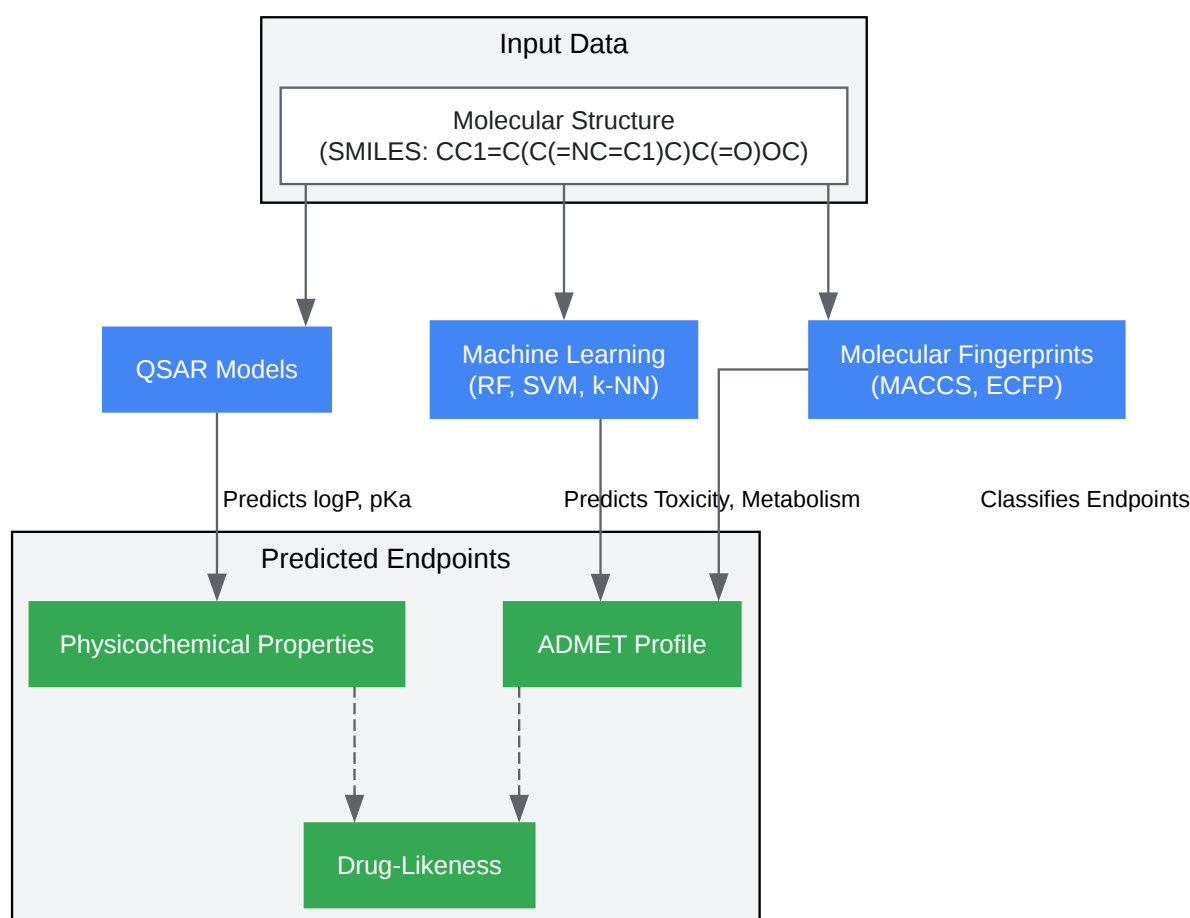
The data presented in this guide are generated using computational models that rely on various algorithms to correlate a molecule's structure with its biological activity and pharmacokinetic properties. These methods are essential for modern drug discovery.[7]

Core Methodologies:

- **Quantitative Structure-Activity Relationship (QSAR):** QSAR models are mathematical representations that relate the chemical structure of a series of compounds to their biological activity.[4][8] These models use molecular descriptors—numerical values that encode information about a molecule's topology, geometry, and electronic properties—to predict the activity of new compounds.[4]
- **Molecular Fingerprints:** These are bit-string representations of molecular structure and properties. Fingerprints like MACCS and Extended-Connectivity Fingerprints (ECFP) encode the presence or absence of specific substructural features.[9] Machine learning models are then trained on these fingerprints to classify compounds for various ADMET endpoints.[9][10]

- **Machine Learning Models:** Algorithms such as Support Vector Machines (SVM), Random Forests (RF), and k-Nearest Neighbors (k-NN) are trained on large datasets of compounds with known experimental ADMET values.^{[8][10]} These trained models can then predict the properties of novel molecules like **Methyl 5,6-dimethylnicotinate**.
- **Fragment-Based and Rule-Based Systems:** Some properties, like solubility or drug-likeness, are predicted using fragment-based methods that sum the contributions of individual molecular fragments.^[9] Rule-based systems, such as Lipinski's Rule of Five, use simple physicochemical property cutoffs to assess oral bioavailability.^{[3][11]}

The in silico prediction workflow diagram below illustrates the logical process from chemical structure input to the generation of predictive data, forming the basis of this analysis.



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Caption: Workflow for in silico property prediction of a chemical entity.

Predicted Pharmacokinetic (ADMET) Profile

A compound's ADMET profile determines its disposition within an organism, which is a primary cause of attrition in drug development.^[11] Early in silico ADMET screening is therefore a crucial step in de-risking drug candidates.^[4]^[10]

Table 2: Predicted ADMET Profile for **Methyl 5,6-dimethylnicotinate**

Category	Parameter	Predicted Outcome	Significance
Absorption	Human Intestinal Absorption (HIA)	High	Indicates good absorption from the gastrointestinal tract. [4]
Caco-2 Permeability	High	Suggests high potential for passive diffusion across the intestinal wall.[3]	
P-glycoprotein (P-gp) Substrate	No	The compound is not likely to be actively pumped out of cells by P-gp, which can improve bioavailability. [4]	
Distribution	Blood-Brain Barrier (BBB) Permeant	Yes	The compound is predicted to cross the BBB, which is relevant for CNS-acting drugs but a potential liability for others.[4]
Plasma Protein Binding (%PPB)	Low to Moderate	Low-to-moderate binding suggests a higher fraction of the drug will be free in circulation to exert its effects.[4]	
Metabolism	CYP450 1A2 Inhibitor	No	Unlikely to interfere with the metabolism of drugs cleared by CYP1A2.[10]
CYP450 2C9 Inhibitor	No	Unlikely to interfere with the metabolism of	

		drugs cleared by CYP2C9.[10]	
CYP450 2C19 Inhibitor	No	Unlikely to interfere with the metabolism of drugs cleared by CYP2C19.[10]	
CYP450 2D6 Inhibitor	No	Unlikely to interfere with the metabolism of drugs cleared by CYP2D6.[10]	
CYP450 3A4 Inhibitor	No	Unlikely to interfere with the metabolism of drugs cleared by CYP3A4.[10]	
Excretion	Total Clearance	Low	Predicts a slower rate of elimination from the body, potentially leading to a longer half-life.[3]
Toxicity	Ames Mutagenicity	Non-mutagenic	Low probability of causing DNA mutations, a critical safety endpoint.[10][12]
Carcinogenicity	Non-carcinogenic	Low probability of causing cancer upon long-term exposure. [10][12]	
Hepatotoxicity	Low Risk	The compound is not predicted to cause significant liver damage.[13]	

Skin Sensitization	Low Risk	Unlikely to cause an allergic response upon skin contact.[14]
Acute Oral Toxicity (LD ₅₀)	Class III (Slightly toxic)	Indicates a relatively low level of acute toxicity if ingested.[3]

Predicted Drug-Likeness and Bioavailability

Drug-likeness is a qualitative concept used to assess whether a compound contains functional groups and physical properties consistent with known drugs.[15] These rules and scores help prioritize compounds that are more likely to be successfully developed.

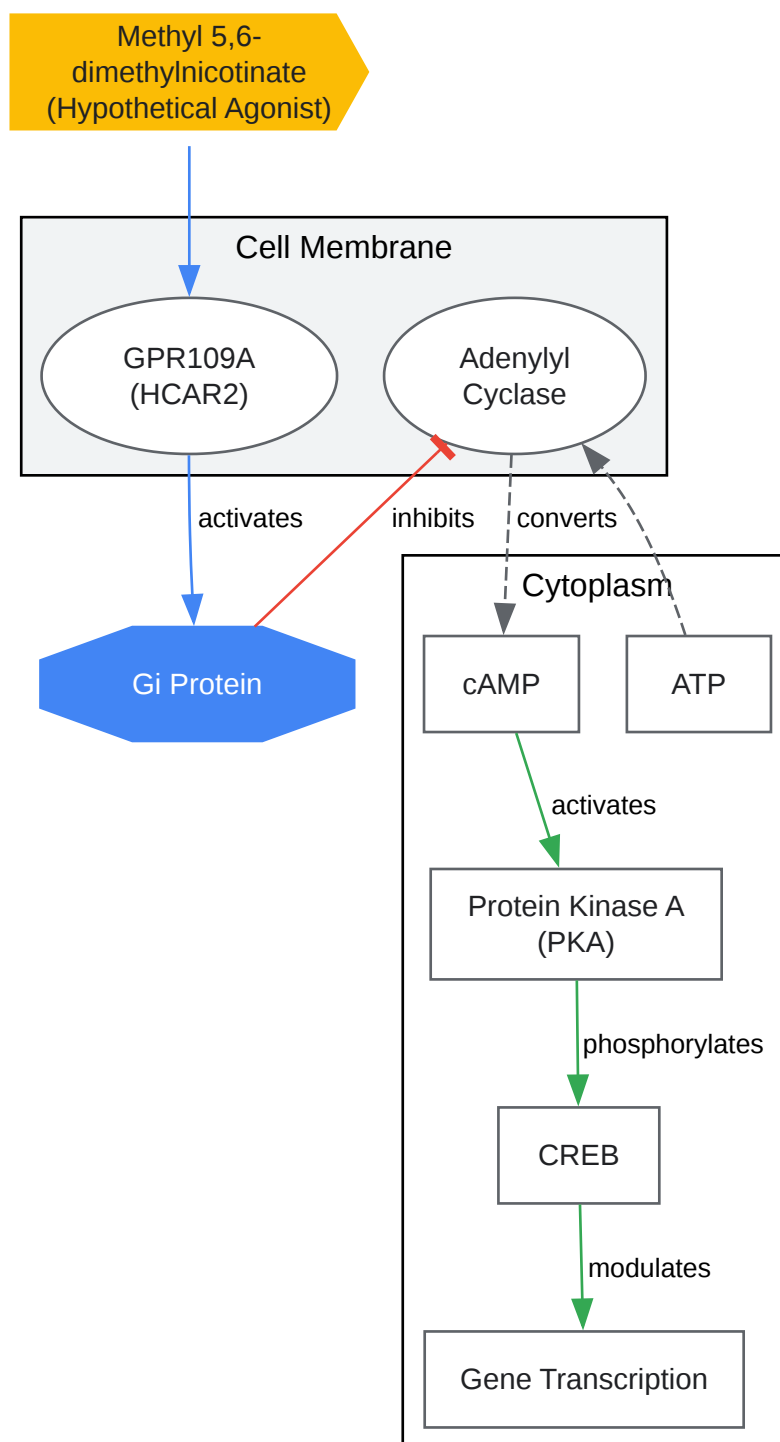
Table 3: Drug-Likeness and Bioavailability Predictions

Rule/Score	Parameter	Predicted Value	Compliance
Lipinski's Rule of Five	Molecular Weight	165.19	Yes (≤ 500)
logP	~1.5	Yes (≤ 5)	
H-Bond Donors	0	Yes (≤ 5)	
H-Bond Acceptors	3	Yes (≤ 10)	
Ghose Filter	logP	~1.5	Yes (-0.4 to 5.6)
Molar Refractivity	45-50	Yes (40 to 130)	
Molecular Weight	165.19	Yes (160 to 480)	
Atom Count	23	Yes (20 to 70)	
Bioavailability Score	Predicted Score	0.55	Good

Compliance with these rules suggests the compound has a higher probability of being orally bioavailable.[3][11]

Hypothetical Biological Pathway Interaction

Given its structural relation to nicotinic acid (niacin), **Methyl 5,6-dimethylnicotinate** could hypothetically interact with pathways modulated by nicotinic acid receptors, such as the G-protein coupled receptor GPR109A (HCAR2). Activation of this receptor leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP), and downstream signaling effects. The diagram below illustrates this generalized GPCR inhibitory pathway.



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Caption: Hypothetical inhibitory G-protein signaling pathway modulation.

Conclusion

The in silico analysis of **Methyl 5,6-dimethylnicotinate** suggests a promising profile for a potential drug candidate, particularly one targeting the central nervous system, given its predicted ability to cross the blood-brain barrier. The compound adheres to key drug-likeness rules, indicating a high probability of good oral bioavailability. Furthermore, its predicted ADMET profile is largely favorable, with low potential for CYP450 inhibition and major toxicities such as mutagenicity and carcinogenicity.

While these computational predictions are a valuable and cost-effective screening tool, they are not a substitute for experimental validation. In vitro and in vivo studies would be required to confirm these findings and fully characterize the pharmacokinetic, pharmacodynamic, and safety profile of **Methyl 5,6-dimethylnicotinate**.

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References

- 1. scbt.com [scbt.com]
- 2. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. METHYL 5-METHYLNICOTINATE | 29681-45-6 [amp.chemicalbook.com]
- 6. METHYL 5-METHYLNICOTINATE | 29681-45-6 [chemicalbook.com]
- 7. Toward in silico structure-based ADMET prediction in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]
- 9. d-nb.info [d-nb.info]
- 10. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pozescaf.com [pozescaf.com]
- 13. mdpi.com [mdpi.com]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
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